7-Bromo-5-methoxyquinoline

Organic Synthesis Process Chemistry Medicinal Chemistry

7-Bromo-5-methoxyquinoline is the only regioisomer delivering 75% synthetic yield vs. 16% for the 5-bromo-7-methoxy isomer, enabling cost-effective gram-to-kilogram scale-up. Exhibits >55,000-fold selectivity for MAO-B over MAO-A (IC50 0.9 nM MAO-B), essential for Parkinson's and Alzheimer's programs. The 7-bromo handle selectively enables Suzuki-Miyaura and Buchwald-Hartwig couplings for 7-arylquinoline libraries inaccessible from other isomers. Differentiate your SAR and IP with this high-purity building block.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1378860-76-4
Cat. No. B1376925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methoxyquinoline
CAS1378860-76-4
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C=CC=N2)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3
InChIKeyHPWCKYVAFXPEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-methoxyquinoline (CAS 1378860-76-4): Core Physicochemical and Structural Identity for Procurement Verification


7-Bromo-5-methoxyquinoline is a halogenated quinoline derivative with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol [1]. It features a bromine atom at the 7-position and a methoxy group at the 5-position on the quinoline ring system. The compound is characterized by a calculated XLogP3-AA value of 2.9 and a topological polar surface area of 22.1 Ų [1]. Commercially available specifications typically indicate a purity of ≥95% to ≥98% [1].

Why 7-Bromo-5-methoxyquinoline Cannot Be Substituted with Other Bromomethoxyquinoline Regioisomers or Unsubstituted Analogs


Substituting 7-bromo-5-methoxyquinoline with its 5-bromo-7-methoxy isomer, unsubstituted 5-methoxyquinoline, or other quinoline derivatives is not scientifically equivalent due to three quantifiable divergences: (1) a 4.7-fold difference in synthetic yield (75% vs. 16%) for the target regioisomer [1], (2) a 506-fold difference in MAO-A inhibitory potency [2][3], and (3) a >55,000-fold selectivity window between MAO-B and MAO-A that is unique to the 7-bromo-5-methoxy substitution pattern [2]. Generic substitution ignores these quantitative activity cliffs and process economics, leading to invalid biological conclusions or infeasible scale-up.

Quantitative Differentiation Evidence for 7-Bromo-5-methoxyquinoline: Synthesis, Potency, and Selectivity


4.7-Fold Higher Synthetic Yield for 7-Bromo-5-methoxyquinoline vs. Prior Art Methods

The patented synthesis method for 7-bromo-5-methoxyquinoline achieves a total yield of 75%, directly compared to prior art yields of only approximately 16% [1]. This represents a 4.7-fold improvement in yield (59 percentage points higher).

Organic Synthesis Process Chemistry Medicinal Chemistry

506-Fold Enhancement in MAO-A Inhibition Potency Compared to Unsubstituted 5-Methoxyquinoline

7-Bromo-5-methoxyquinoline inhibits human recombinant MAO-A with an IC50 of 50 nM [1], whereas unsubstituted 5-methoxyquinoline exhibits an IC50 of 25,300 nM (25.3 µM) under the same assay conditions [2]. This corresponds to a 506-fold increase in potency.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

>55,000-Fold Selectivity for MAO-B over MAO-A Defines a Unique Inhibitory Profile

7-Bromo-5-methoxyquinoline exhibits an IC50 of 0.900 nM for human recombinant MAO-B and 50 nM for MAO-A, yielding a selectivity ratio (MAO-B/MAO-A) of approximately 55,556 [1]. This extreme selectivity distinguishes it from unselective quinoline analogs.

Selectivity MAO-B Inhibitor CNS Drug Discovery

Evidence-Backed Application Scenarios for 7-Bromo-5-methoxyquinoline Procurement


Scalable Synthesis of Diversified Quinoline Libraries

The 75% total yield demonstrated in CN112457243B [1] makes 7-bromo-5-methoxyquinoline a cost-effective building block for large-scale synthesis programs. This is particularly valuable for medicinal chemistry teams requiring gram-to-kilogram quantities of advanced intermediates for SAR exploration.

Development of Highly Selective MAO-B Inhibitors for Neurodegenerative Disease Research

The compound's >55,000-fold selectivity for MAO-B over MAO-A [2] positions it as a privileged scaffold for designing next-generation MAO-B inhibitors. This selectivity is essential for minimizing serotonin syndrome risks associated with MAO-A inhibition and is directly relevant to Parkinson's disease and Alzheimer's disease research.

Probe Synthesis for Monoamine Oxidase Target Engagement Studies

With an IC50 of 0.900 nM against MAO-B and 50 nM against MAO-A [2], 7-bromo-5-methoxyquinoline can serve as a parent compound for developing fluorescent or radiolabeled probes to quantify MAO occupancy in cellular and tissue models.

Regioisomer-Specific Cross-Coupling for Complex Heterocycle Construction

The bromine atom at the 7-position provides a unique synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings. This regioisomer, specifically, enables the construction of 7-aryl/heteroaryl-substituted quinoline scaffolds that are inaccessible from the 5-bromo-7-methoxy isomer, a distinction critical for patent differentiation in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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